molecular formula C9H4Cl2N4O2 B15006285 3-Amino-6,7-dichloroquinoxaline-2-carbonitrile 1,4-dioxide

3-Amino-6,7-dichloroquinoxaline-2-carbonitrile 1,4-dioxide

Cat. No.: B15006285
M. Wt: 271.06 g/mol
InChI Key: GCSYYCFQMALOSD-UHFFFAOYSA-N
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Description

2-Amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, which make it valuable for research and industrial applications.

Properties

Molecular Formula

C9H4Cl2N4O2

Molecular Weight

271.06 g/mol

IUPAC Name

3-amino-6,7-dichloro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile

InChI

InChI=1S/C9H4Cl2N4O2/c10-4-1-6-7(2-5(4)11)15(17)9(13)8(3-12)14(6)16/h1-2H,13H2

InChI Key

GCSYYCFQMALOSD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)[N+](=C(C(=[N+]2[O-])C#N)N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) typically involves the reaction of 2,3-dichloroquinoxaline with cyanogen bromide and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties and reactivity.

    Reduction: Reduction reactions can convert the compound to lower oxidation states, affecting its chemical behavior.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce quinoxaline derivatives with different functional groups, while substitution reactions can yield a variety of substituted quinoxalines.

Scientific Research Applications

2-Amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) include:

  • 2-Amino-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate)
  • 2-Amino-6,7-dichloroquinoxaline
  • 3-Cyanoquinoxaline-1,4-diium-1,4-bis(olate)

Uniqueness

What sets 2-amino-6,7-dichloro-3-cyanoquinoxaline-1,4-diium-1,4-bis(olate) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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